molecular formula C22H26N4O3S B251477 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No. B251477
M. Wt: 426.5 g/mol
InChI Key: RDIBZQMGSLYSOJ-UHFFFAOYSA-N
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Description

4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide, also known as MPPTB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide acts as a selective inhibitor of the dopamine transporter, blocking the uptake of dopamine into neurons. This leads to an increase in extracellular dopamine levels, which can have various effects on neuronal signaling. It has been suggested that 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide may be useful for studying the role of dopamine in reward and addiction, as well as in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The effects of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide on biochemical and physiological processes are still being studied. It has been shown to increase extracellular dopamine levels in the brain, which can affect neuronal signaling and behavior. It has also been suggested that 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide may have effects on other neurotransmitters, such as serotonin and norepinephrine, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of the dopamine transporter, which allows for precise manipulation of dopamine levels in the brain. It is also relatively easy to synthesize and has a high purity, which makes it a useful tool for studying the effects of dopamine on neuronal signaling and behavior. However, there are also limitations to the use of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments. It has been shown to have some toxicity in vitro, which may limit its use in certain experiments. Additionally, its effects on other neurotransmitters are not well understood, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One area of interest is in the study of addiction and reward. 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been suggested as a potential tool for studying the role of dopamine in these processes, which could lead to new insights into the mechanisms of addiction and potential treatments. Additionally, the effects of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide on other neurotransmitters, such as serotonin and norepinephrine, should be further explored to better understand its potential uses in scientific research. Finally, the toxicity of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide should be further studied to determine its safety for use in various experimental settings.

Synthesis Methods

The synthesis of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of triethylamine and then reacting the resulting product with thiourea. This method has been shown to produce high yields of 4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide with a purity of over 95%.

Scientific Research Applications

4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential tool for studying the role of dopamine in various physiological and pathological conditions.

properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H26N4O3S/c1-3-20(27)26-14-12-25(13-15-26)18-8-6-17(7-9-18)23-22(30)24-21(28)16-4-10-19(29-2)11-5-16/h4-11H,3,12-15H2,1-2H3,(H2,23,24,28,30)

InChI Key

RDIBZQMGSLYSOJ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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